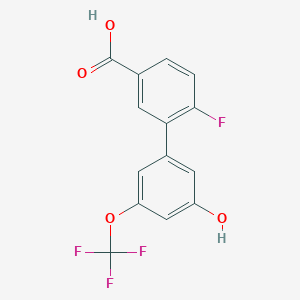
5-(Naphthalen-1-yl)-3-trifluoromethylphenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Naphthalen-1-yl)-3-trifluoromethylphenol, 95% (5-NTP) is a synthetic compound that has a wide range of applications in scientific research. It is commonly used as a reagent for organic synthesis, as a starting material for further derivatization, and as a chromophore for spectroscopic analysis. 5-NTP has been used in various studies to investigate its biochemical and physiological effects, and its potential applications in the laboratory. In
Mecanismo De Acción
5-(Naphthalen-1-yl)-3-trifluoromethylphenol, 95% acts as an aromatic nucleophile in organic synthesis, where it can substitute for other aromatic groups. It can also act as a chromophore, where it absorbs light at specific wavelengths. In biochemical and physiological studies, 5-(Naphthalen-1-yl)-3-trifluoromethylphenol, 95% can act as an inhibitor of certain enzymes, and can also be used as a probe for studying protein-protein interactions.
Biochemical and Physiological Effects
5-(Naphthalen-1-yl)-3-trifluoromethylphenol, 95% has been studied for its biochemical and physiological effects. It has been found to inhibit the activity of several enzymes, such as cyclooxygenase-2, acetylcholinesterase, and monoamine oxidase. It has also been found to affect the activity of certain proteins, such as the transcription factor NF-κB. In addition, 5-(Naphthalen-1-yl)-3-trifluoromethylphenol, 95% has been shown to possess antioxidant and anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-(Naphthalen-1-yl)-3-trifluoromethylphenol, 95% in laboratory experiments is its high purity (95%). This makes it an ideal reagent for organic synthesis and chromophore for spectroscopic analysis. Furthermore, its ability to inhibit certain enzymes and affect the activity of certain proteins makes it a useful tool for studying biochemical and physiological effects. However, it is important to note that 5-(Naphthalen-1-yl)-3-trifluoromethylphenol, 95% should be handled with care, as it is a highly reactive compound.
Direcciones Futuras
There are several potential future directions for the use of 5-(Naphthalen-1-yl)-3-trifluoromethylphenol, 95%. It could be used to study the effects of different environmental factors on biochemical and physiological processes. In addition, it could be used to develop new drugs or drug delivery systems. Furthermore, it could be used to study the effects of 5-(Naphthalen-1-yl)-3-trifluoromethylphenol, 95% on various diseases, such as cancer, diabetes, and heart disease. Finally, it could be used to develop new methods for organic synthesis and spectroscopic analysis.
Métodos De Síntesis
5-(Naphthalen-1-yl)-3-trifluoromethylphenol, 95% can be synthesized via the reaction of naphthol, trifluoromethylphenol, and a catalytic amount of sulfuric acid. The reaction proceeds through a nucleophilic aromatic substitution of the trifluoromethyl group onto the naphthol. The resulting product is a 95% pure 5-(Naphthalen-1-yl)-3-trifluoromethylphenol, 95% compound.
Aplicaciones Científicas De Investigación
5-(Naphthalen-1-yl)-3-trifluoromethylphenol, 95% has been used in various scientific studies, such as those involving the synthesis of organic compounds and the study of biochemical and physiological effects. It has also been used as a chromophore for spectroscopic analysis, and as a reagent for organic synthesis.
Propiedades
IUPAC Name |
3-naphthalen-1-yl-5-(trifluoromethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F3O/c18-17(19,20)13-8-12(9-14(21)10-13)16-7-3-5-11-4-1-2-6-15(11)16/h1-10,21H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHLQOHYRDCTVPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC(=CC(=C3)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

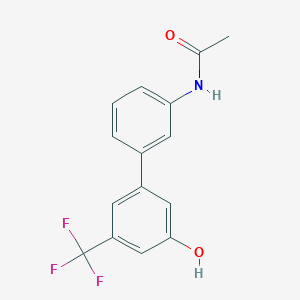


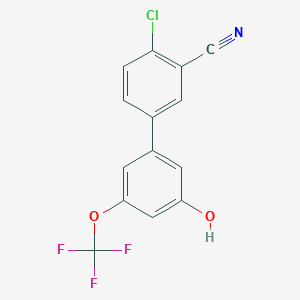
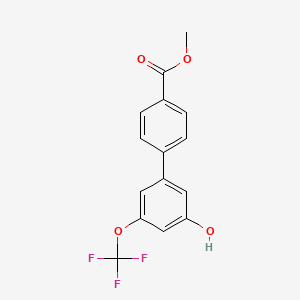
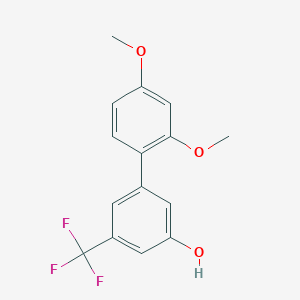

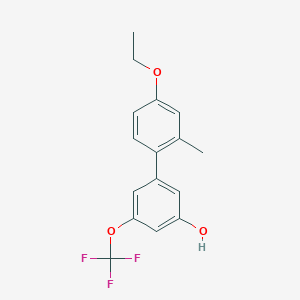
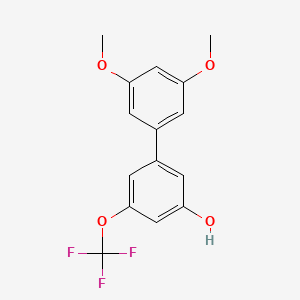
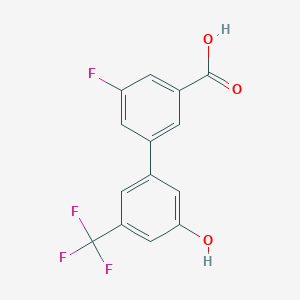

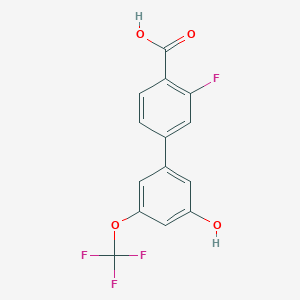
![5-[5-(Methoxycarbonyl)thiophen-3-yl]-3-trifluoromethoxyphenol, 95%](/img/structure/B6384609.png)
